2-((3-methoxyphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
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Overview
Description
2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a quinazolinone core fused with a thiadiazole ring and a dioxole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-(2-methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Uniqueness
Compared to similar compounds, 2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one stands out due to its unique combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H12N4O4S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-(3-methoxyanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one |
InChI |
InChI=1S/C17H12N4O4S/c1-23-10-4-2-3-9(5-10)18-16-20-21-15(22)11-6-13-14(25-8-24-13)7-12(11)19-17(21)26-16/h2-7H,8H2,1H3,(H,18,20) |
InChI Key |
QDFNNLVXTXDTAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5 |
Origin of Product |
United States |
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